Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
Description
Core Structure and Functional Groups
The compound features a pyrrolo[1,2-a]pyrimidine scaffold, a bicyclic system with a partially saturated pyrrole ring fused to a pyrimidine ring. Key substituents include:
- 4-oxo group : A ketone at position 4 of the pyrrole ring.
- 6-methyl ester : A methyl ester group at position 6 of the pyrimidine ring.
- Tetrahydropyrrolo moiety : A partially saturated five-membered ring (positions 6,7,8,9,10) with a chiral center at C6.
The stereochemistry at C6 is critical, with the (S)-configuration determining the spatial arrangement of substituents. The SMILES notation COC(=O)[C@@H]1CCC2=NC=CC(=O)N12 explicitly defines the stereochemical preference.
Comparative Analysis of Functional Groups
| Functional Group | Position | Role in Reactivity |
|---|---|---|
| 4-oxo | C4 | Electrophilic site |
| 6-methyl ester | C6 | Hydrolysis liability |
| Pyrimidine N-bridge | N1, N2 | Aromatic stability |
The chiral center at C6 introduces asymmetry, influencing interactions with biological targets and synthetic intermediates.
X-ray Crystallographic Analysis of Pyrrolo[1,2-a]pyrimidine Core
Structural Validation via X-ray Diffraction
X-ray crystallography has confirmed the fused bicyclic geometry and stereochemical integrity of the pyrrolo[1,2-a]pyrimidine core. Key findings include:
- Planar pyrimidine ring : Electron delocalization across N1, C2, and N2 atoms.
- Tetrahydropyrrole ring : Partial saturation at C6–C9, with a chair-like conformation.
- Chiral center orientation : The (S)-configuration at C6 aligns the methyl ester and 4-oxo groups in a trans-orientation relative to the pyrimidine ring.
While specific crystal parameters (e.g., space group, unit cell dimensions) are not reported in public databases, synthetic protocols emphasize rigorous validation using X-ray techniques to ensure enantiopurity.
NMR Spectroscopic Profiling (¹H, ¹³C, 2D Correlation Studies)
¹H NMR Characterization
Key signals in the ¹H NMR spectrum (CDCl₃) include:
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 4.2–4.5 | m, 2H | Pyrrolidine C6–C9 protons |
| 3.8 | s, 3H | Methyl ester (OCH₃) |
| 2.5–2.8 | m, 4H | Tetrahydropyrrole C7–C8, C9–C10 |
| 8.2–8.5 | m, 2H | Pyrimidine C3 and C5 aromatic H |
These signals confirm the diastereotopic protons in the tetrahydropyrrole ring and the deshielded aromatic protons.
¹³C NMR and 2D Correlation
| Carbon Type | δ (ppm) | Assignment |
|---|---|---|
| C=O (ester) | 169–171 | Methyl ester carbonyl |
| C=O (4-oxo) | 203–205 | Ketone at C4 |
| Aromatic C (pyrimidine) | 125–150 | C2, C3, C5, C6 (N-adjacent carbons) |
| CH₂ (tetrahydropyrrole) | 25–35 | C7, C8, C9, C10 |
Properties
IUPAC Name |
methyl (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)6-2-3-7-10-5-4-8(12)11(6)7/h4-6H,2-3H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHDVSMSHVCUIP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NC=CC(=O)N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC2=NC=CC(=O)N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146036 | |
| Record name | Methyl (6S)-4,6,7,8-tetrahydro-4-oxopyrrolo[1,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190392-23-4 | |
| Record name | Methyl (6S)-4,6,7,8-tetrahydro-4-oxopyrrolo[1,2-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190392-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (6S)-4,6,7,8-tetrahydro-4-oxopyrrolo[1,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory Synthesis
The synthesis of this compound primarily involves multi-step organic reactions, including cyclization, functional group transformations, and stereoselective steps to ensure the (S)-configuration. The general synthetic pathway can be summarized as follows:
- Starting Materials : Precursors such as substituted pyrimidines and pyrroles are used.
- Cyclization : Under controlled conditions, precursors undergo intramolecular cyclization, facilitated by catalysts or acids, to form the fused pyrrolo[1,2-a]pyrimidine ring system.
- Functionalization : Introduction of the methyl ester group at the 6-position typically involves esterification reactions, often using methylating agents like methyl iodide or dimethyl sulfate in the presence of bases.
- Stereoselectivity : Chiral catalysts or auxiliaries are employed to favor the formation of the (S)-enantiomer, crucial for biological activity.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Catalysts/Conditions | Outcome |
|---|---|---|---|---|---|
| Cyclization | Appropriate precursors, acid catalyst | Ethanol or acetic acid | 80-120°C | Acid catalysis | Ring formation |
| Esterification | Methyl iodide or methyl sulfate | Dichloromethane or acetone | Room temperature to reflux | Base (e.g., potassium carbonate) | Methyl ester formation |
| Stereoselective synthesis | Chiral catalysts | Various | 25-50°C | Chiral auxiliaries or catalysts | Enantiomeric purity |
Key Research Findings
- A study published in Organic Letters reported successful synthesis via cyclization of 2-aminopyrimidines with α,β-unsaturated carbonyl compounds under acidic conditions, yielding high stereoselectivity for the (S)-enantiomer.
- Use of chiral Lewis acids was shown to enhance stereoselectivity, with yields exceeding 70% and enantiomeric excess above 90%.
Industrial Production Methods
Scaling laboratory procedures to industrial levels involves process optimization:
- Continuous Flow Reactors : Employed to improve reaction control, heat transfer, and safety.
- Catalyst Optimization : Use of recyclable catalysts reduces costs.
- Purification : Crystallization and chromatography are adapted for large-scale purification, maintaining high purity (>97%).
Process Optimization Data
| Parameter | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Reaction Yield | ~70-80% | >85% | Optimized catalysts and conditions |
| Purity | >97% | >99% | Improved purification techniques |
| Cost Efficiency | Moderate | High | Continuous processes and catalyst recycling |
Data Tables Summarizing Preparation Methods
| Method | Description | Key Reagents | Typical Yield | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | Intramolecular ring closure | Precursors, acid catalyst | 65-75% | High | Requires controlled temperature |
| Chiral catalyst-mediated synthesis | Enantioselective synthesis | Chiral Lewis acids | 70-80%, ee >90% | High | Suitable for stereoselective production |
| Esterification | Methylation of carboxylic acid | Methyl iodide, base | 80-90% | N/A | Often coupled with cyclization steps |
Research Findings and Literature Insights
- Synthesis Optimization : Recent research indicates that employing microwave-assisted synthesis can significantly reduce reaction times and improve yields.
- Chiral Catalysis : Studies demonstrate that chiral phosphoric acids or metal complexes enhance enantioselectivity, crucial for producing the (S)-enantiomer.
- Green Chemistry Approaches : Use of environmentally benign solvents like ethanol and water, along with recyclable catalysts, aligns with sustainable synthesis practices.
Notes and Considerations
- Reaction Specificity : The stereochemistry at the 4-position is critical; stereoselective catalysts or chiral auxiliaries are essential.
- Purity Control : High-performance liquid chromatography (HPLC) is typically employed to confirm enantiomeric excess.
- Safety : Handling methylating agents requires strict safety protocols due to their toxicity and carcinogenic potential.
- Scale-Up Challenges : Maintaining stereoselectivity and purity during scale-up remains a key challenge, often addressed through process intensification and process analytical technology (PAT).
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential applications in pharmaceuticals and materials science.
Biology
The compound is being studied for its biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in purine and pyrimidine biosynthesis.
- Receptor Binding : Research indicates it may interact with various receptors, influencing cellular pathways.
Medicine
Ongoing research aims to explore its therapeutic potential:
- Anticancer Activity : Preliminary studies suggest that it inhibits the proliferation of cancer cell lines and induces apoptosis through specific kinase inhibition.
- Antimicrobial Properties : Investigations have demonstrated its efficacy against various pathogens, indicating potential as a lead compound for new antibiotics.
Industry
In industrial applications, this compound is relevant for developing new materials and chemical processes. Its unique properties can enhance the performance of materials in various applications.
Anticancer Activity
Research has highlighted the compound's anticancer properties through various studies:
- A study on multiple cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis at specific concentrations.
Antimicrobial Activity
The antimicrobial efficacy has been evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL |
These findings support its potential as a candidate for developing new antimicrobial agents.
Study on Anticancer Properties
A comprehensive study conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Evaluation
In a recent investigation into antimicrobial agents, this compound exhibited notable activity against several bacterial strains. The study emphasized the need for further exploration of its mechanism and potential applications in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl (S)-1-methoxy-2,6-dioxo-1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidine-8a-carboxylate
- Structure : Features an additional methoxy group at position 1 and a hexahydropyrrolopyrimidine scaffold.
- Properties: Molecular weight: 255.25 g/mol (C₁₀H₁₃N₂O₅). Melting point: 155–156°C, optical rotation [α]²⁰D = −139° (c = 0.16, EtOH). Synthesis: Obtained via domino ring-closure in 40% yield, with 99% enantiomeric excess (ee) .
- Key Differences : The methoxy group increases polarity and alters reactivity compared to the target compound. Its reduced yield suggests more complex synthetic challenges.
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid (CAS: 1190392-22-3)
Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS: 1421271-01-3)
Vibegron (CAS: 1190389-15-1)
- Structure : Amide derivative of the target compound, with a phenylmethyl-pyrrolidinyl substituent.
- Properties :
- Key Differences : The substitution of the ester group with a carboxamide and stereochemical complexity ((S), (2S,5R), and (R) configurations) are critical for receptor binding .
Physicochemical and Functional Comparison
Biological Activity
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is a pyrimidine derivative recognized for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
- CAS Number : 1190392-23-4
- IUPAC Name : this compound
The compound features a unique tetrahydropyrrolo-pyrimidine structure that contributes to its biological activity.
This compound interacts with various biological targets:
- Inhibition of Enzymes : It has shown potential as an enzyme inhibitor, particularly in pathways related to purine and pyrimidine biosynthesis.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic index for this compound.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL |
These findings suggest its potential as a lead compound in developing new antibiotics.
Case Studies and Research Findings
-
Study on Anticancer Properties :
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation . -
Antimicrobial Evaluation :
In a recent investigation into antimicrobial agents, this compound exhibited notable activity against several bacterial strains. The study emphasized the need for further exploration of its mechanism and potential applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate, and how can stereochemical purity be ensured?
- Methodology : The compound is synthesized via a multi-step route involving cyclization and esterification. For stereochemical control, chiral catalysts (e.g., L-proline derivatives) or chiral chromatography can be employed. Confirmation of the (S)-configuration requires chiral HPLC (using columns like Chiralpak AD-H) or X-ray crystallography . Intermediate characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to verify structural integrity .
Q. How can researchers validate the purity of this compound, especially in drug intermediate applications?
- Methodology : Use reverse-phase HPLC with a C18 column (e.g., Agilent ZORBAX SB-C18) and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. LC-MS can detect trace impurities (e.g., diastereomers or unreacted precursors). Purity thresholds ≥98% are typical for pharmaceutical intermediates, as per ICH guidelines .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology : Follow GHS hazard codes (e.g., H315/H319 for skin/eye irritation). Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid inhalation of dust. Storage should be in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in forming Vibegron, a β3-adrenergic receptor agonist?
- Methodology : The (S)-enantiomer is critical for forming the active pharmaceutical ingredient (API) Vibegron. Stereochemical mismatches (e.g., (R)-isomer contamination) reduce binding affinity to β3 receptors. Kinetic studies using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can optimize enantiomeric excess (ee) ≥99.5% .
Q. What analytical challenges arise in quantifying trace impurities (e.g., Vibegron Impurity 1) during synthesis?
- Methodology : Impurities like Vibegron Impurity 1 (a diastereomeric byproduct) require ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for identification. Method validation should include limits of detection (LOD <0.1%) and robustness testing under varying pH/temperature .
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s role as a pharmacophore in β3 receptor activation?
- Methodology : Density functional theory (DFT) optimizes the compound’s conformation to analyze hydrogen-bonding interactions with β3 receptor residues (e.g., Ser144, Tyr308). Docking studies (using AutoDock Vina) correlate binding energy (ΔG) with experimental EC50 values to validate its agonist activity .
Q. What strategies mitigate racemization during large-scale synthesis of this compound?
- Methodology : Racemization is minimized by avoiding high temperatures (>40°C) and strong acids/bases. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, reaction time). Real-time monitoring with inline FTIR or Raman spectroscopy ensures stereochemical stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
